![molecular formula C11H17N3O2 B7631930 Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate, also known as Methyl-EAA, is a synthetic compound that belongs to the family of amino-cyclopropane carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate is not fully understood, but it is believed to act on the GABAergic system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By enhancing the activity of GABA receptors, Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate can reduce neuronal excitability and exert its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been shown to have a range of biochemical and physiological effects. It can reduce the release of inflammatory mediators, such as cytokines and prostaglandins, and inhibit the activity of cyclooxygenase enzymes. The compound can also modulate the expression of various genes involved in neuronal signaling and synaptic plasticity. Additionally, Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate in lab experiments. The compound has a relatively short half-life, which can make it challenging to study its long-term effects. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate. One area of interest is the compound's potential as a therapeutic agent for various neurological disorders. Further studies are needed to investigate the efficacy and safety of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate in human clinical trials. Additionally, research is needed to understand the compound's mechanism of action and its effects on neuronal signaling and synaptic plasticity. Finally, studies are needed to investigate the potential of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate as a tool for studying the GABAergic system and its role in neurological function and disease.
合成方法
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate is a synthetic compound that can be prepared through a multistep process involving the reaction of 2-ethylpyrazole with ethyl chloroformate, followed by the addition of cyclopropanecarboxylic acid and methylamine. The final product is obtained after purification and isolation through chromatography techniques. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's, Parkinson's, and epilepsy.
属性
IUPAC Name |
methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-14-9(4-7-13-14)8-12-11(5-6-11)10(15)16-2/h4,7,12H,3,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVAWKQBRFGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
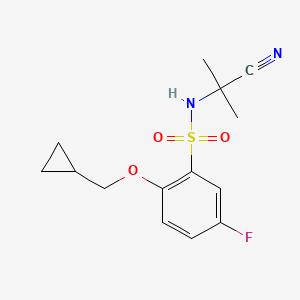
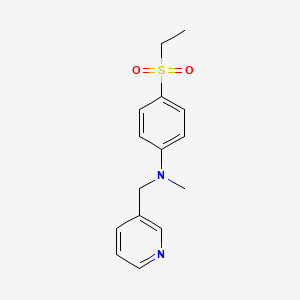
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
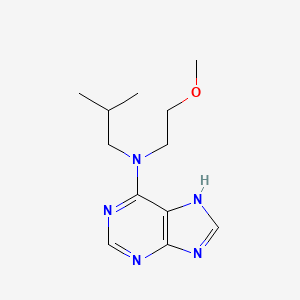
![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
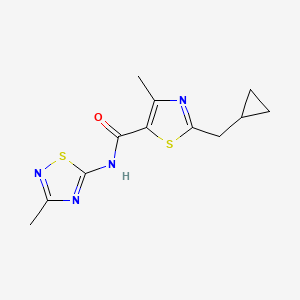
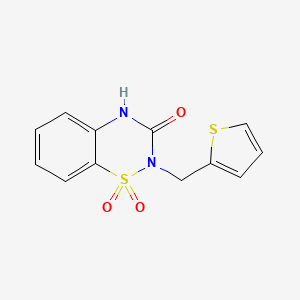
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)